molecular formula C12H14Cl2FNO B2388986 N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide CAS No. 647825-21-6

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Cat. No.: B2388986
CAS No.: 647825-21-6
M. Wt: 278.15
InChI Key: UZJAGUROQHZJPW-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide typically involves the reaction of 3-chloro-4-fluoroaniline with 6-chlorohexanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-chloro-N-(3-chloro-4-fluorophenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO/c13-7-3-1-2-4-12(17)16-9-5-6-11(15)10(14)8-9/h5-6,8H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJAGUROQHZJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCCCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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